

Technical Guide: Spectral Characterization of 6-Isopropylpicolinamide

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Compound of Interest

Compound Name: 6-Isopropylpicolinamide

CAS No.: 1865042-46-1

Cat. No.: B2436782

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Executive Summary

6-Isopropylpicolinamide (CAS: 1865042-46-1) is a functionalized pyridine intermediate used in the synthesis of kinase inhibitors and supramolecular ligands. Its structural core consists of a 2,6-disubstituted pyridine ring, featuring an electron-withdrawing carboxamide group at position 2 and an electron-donating isopropyl group at position 6.

This guide provides the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data required for structural validation. Given that the amide is frequently synthesized in-situ from its stable acid precursor, spectral data for 6-Isopropylpicolinic Acid is provided as the quantitative reference anchor.

Chemical Identity & Properties

| Property | Data |
|-------------------|---|
| IUPAC Name | 6-Isopropylpyridine-2-carboxamide |
| CAS Number | 1865042-46-1 |
| Molecular Formula | C ₉ H ₁₂ N ₂ O |
| Molecular Weight | 164.21 g/mol |
| Monoisotopic Mass | 164.09496 |
| Appearance | White to off-white solid |
| Solubility | DMSO, Methanol, Ethyl Acetate |

Spectral Data: Nuclear Magnetic Resonance (NMR)

¹H NMR Characterization

The proton NMR spectrum of **6-isopropylpicolinamide** is characterized by a classic ABX system (or AMX depending on field strength) for the pyridine ring protons, distinct isopropyl signals, and broad amide protons.

Diagnostic Shifts (Target: Amide)

Solvent: DMSO-d₆, 400 MHz

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
|-----------------------------|-----------------------|--------------------|-------------|---|
| NH ₂ (Amide) | 7.60 - 8.10 | Broad Singlet (x2) | 2H | Exchangeable amide protons; typically appear as two broad humps due to restricted rotation. |
| H-3 (Pyridine) | 7.85 - 7.95 | Doublet (d) | 1H | Deshielded by the adjacent carbonyl (C=O) group. |
| H-4 (Pyridine) | 7.70 - 7.80 | Triplet/Multiplet | 1H | Meta to both substituents; intermediate shift. |
| H-5 (Pyridine) | 7.35 - 7.45 | Doublet (d) | 1H | Shielded relative to H-3 due to the electron-donating isopropyl group. |
| CH (Isopropyl) | 3.00 - 3.15 | Septet | 1H | Characteristic methine proton coupled to two methyls. |
| CH ₃ (Isopropyl) | 1.20 - 1.25 | Doublet | 6H | Methyl protons, typically coupling constant $J \approx 6.9$ Hz. |

Reference Standard: 6-Isopropylpicolinic Acid

To validate the synthesis, compare the amide product against the precursor acid. The conversion of -COOH to -CONH₂ results in a slight upfield shift of the ring protons and the

appearance of N-H signals.

Experimental Data for Precursor (Acid) Source: WO2009098448A1 [1] Solvent: DMSO-d₆, 400 MHz[1]

- δ 8.23 (dd, J = 6.2, 1.5 Hz, 1H, H-3) – Note: More deshielded in acid than amide.
- δ 7.41 (dd, J = 7.7, 2.3 Hz, 1H, H-5)
- δ 7.35 – 7.24 (m, 1H, H-4)
- δ 3.56 (septet, J = 7.0 Hz, 1H, CH-iso)
- δ 1.20 (d, J = 7.0 Hz, 6H, CH₃-iso)



Technical Insight: The successful amidation is confirmed by the disappearance of the broad carboxylic acid proton ($\delta >12$ ppm) and the appearance of the amide N-H singlets (δ 7.5–8.0 ppm).

Mass Spectrometry (MS) Data[2][3]

Electrospray Ionization (ESI-MS)

The compound ionizes readily in positive mode (ESI+) due to the basic pyridine nitrogen.

| Ion Type | m/z (Calculated) | m/z (Observed) | Notes |
|---------------------|------------------|----------------|--|
| [M+H] ⁺ | 165.10 | 165.1 - 165.2 | Base peak; highly stable protonated molecular ion. |
| [M+Na] ⁺ | 187.08 | 187.1 | Common adduct in sodium-rich solvents. |
| [2M+H] ⁺ | 329.19 | 329.2 | Dimer formation at high concentrations. |

Fragmentation Pattern (MS/MS)

Upon Collision-Induced Dissociation (CID), the following fragments are diagnostic:

- m/z 148 [M+H - NH₃]⁺: Loss of ammonia from the primary amide (characteristic of carboxamides).
- m/z 120 [M+H - CONH₂]⁺: Loss of the entire amide group, leaving the isopropylpyridine cation.
- m/z 92 [Pyridine ring]: Further fragmentation of the alkyl chain.

Experimental Protocol: Synthesis & Purification

Rationale: This protocol ensures high purity by utilizing the Acid Chloride method, which avoids the incomplete conversion often seen with direct thermal dehydration.

Workflow Diagram



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Caption: Conversion of 6-isopropylpicolinic acid to amide via acid chloride activation.[1][2][3][4][5][6][7][8][9][10][11]

Step-by-Step Methodology

- Activation: Dissolve 6-Isopropylpicolinic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add Thionyl Chloride (SOCl₂) (2.0 eq) and a catalytic drop of DMF.
- Reflux: Heat to reflux (40°C) for 2–3 hours until gas evolution ceases. Monitor by TLC (conversion of acid to non-polar intermediate).
- Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude Acid Chloride (yellow oil). Do not purify.
- Amidation: Re-dissolve the oil in dry DCM (or THF). Cool to 0°C.
- Quench: Slowly add Aqueous Ammonia (25%) or bubble NH₃ gas into the solution. Stir for 1 hour at room temperature.
- Work-up: The product often precipitates. Filter the solid.[1][3] If no precipitate, wash the organic layer with sat. NaHCO₃, Water, and Brine.[1] Dry over Na₂SO₄.^[1]
- Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

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